molecular formula C6H11HgNaO2S B14500397 Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium CAS No. 64048-05-1

Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium

Cat. No.: B14500397
CAS No.: 64048-05-1
M. Wt: 370.80 g/mol
InChI Key: XVAOJFFCAQNGJF-UHFFFAOYSA-L
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Description

Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is a complex organomercury compound It is characterized by the presence of a mercaptoacetate ligand, which coordinates to the mercury atom through both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium typically involves the reaction of butyl mercaptoacetate with a mercury salt, such as mercuric chloride, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.

    Substitution: The mercaptoacetate ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.

Scientific Research Applications

Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.

    Medicine: Research into its potential therapeutic applications, particularly in the treatment of mercury poisoning, is ongoing.

    Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercaptoacetate ligand facilitates the binding of the mercury atom to these targets, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and is the basis for both its toxic and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Mercurate(1-), methyl(mercaptoacetato(2-)-O,S-), sodium
  • Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S-), sodium
  • Mercurate(1-), propyl(mercaptoacetato(2-)-O,S-), sodium

Uniqueness

Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is unique due to its specific butyl group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in certain applications where these properties are advantageous.

Properties

CAS No.

64048-05-1

Molecular Formula

C6H11HgNaO2S

Molecular Weight

370.80 g/mol

IUPAC Name

sodium;butyl-(2-sulfidoacetyl)oxymercury

InChI

InChI=1S/C4H9.C2H4O2S.Hg.Na/c1-3-4-2;3-2(4)1-5;;/h1,3-4H2,2H3;5H,1H2,(H,3,4);;/q;;2*+1/p-2

InChI Key

XVAOJFFCAQNGJF-UHFFFAOYSA-L

Canonical SMILES

CCCC[Hg]OC(=O)C[S-].[Na+]

Origin of Product

United States

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